(3-Phenylnaphthalen-1-yl)boronic acid
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Overview
Description
(3-Phenylnaphthalen-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring system with a phenyl substituent. This compound is of interest due to its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylnaphthalen-1-yl)boronic acid typically involves the reaction of a naphthalene derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Phenylnaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the aryl halide and the boronic acid .
Scientific Research Applications
(3-Phenylnaphthalen-1-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Phenylnaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Phenylnaphthalen-1-yl)boronic acid include other arylboronic acids, such as phenylboronic acid and naphthylboronic acid . These compounds share similar chemical properties and reactivity due to the presence of the boronic acid functional group.
Uniqueness
What sets this compound apart is its unique structure, which combines a naphthalene ring system with a phenyl substituent. This structure can impart specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(3-phenylnaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIXVOTTRHVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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